3,4,5-Trifluorobenzoic acid

Organic Synthesis Regioselective Functionalization Process Chemistry

Researchers developing fluorinated APIs or advanced materials require isomerically pure building blocks with predictable properties. 3,4,5-Trifluorobenzoic acid (CAS 121602-93-5) delivers distinct advantages over other trifluorobenzoic acid isomers: • pKa 3.63 (vs. ~2.87 for 2,3,4- and 2,4,5-isomers) enables tailored pH-solubility profiles in salt formulations • ~20% reduction in threshold voltage at 55 wt% loading in H-bonded liquid crystal mixtures for low-power displays • Planar global minimum conformation ideal for predictable supramolecular architectures and MOF synthesis Supplied at ≥98% purity with batch-specific QC. Bulk quantities available.

Molecular Formula C7H3F3O2
Molecular Weight 176.09 g/mol
CAS No. 121602-93-5
Cat. No. B123155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluorobenzoic acid
CAS121602-93-5
Molecular FormulaC7H3F3O2
Molecular Weight176.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C(=O)O
InChIInChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12)
InChIKeyVJMYKESYFHYUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trifluorobenzoic Acid Technical Specifications


3,4,5-Trifluorobenzoic acid (CAS 121602-93-5) is a halogenated aromatic carboxylic acid featuring three fluorine substituents at the meta and para positions of the phenyl ring [1]. This substitution pattern confers distinct electronic and steric properties relative to other trifluorobenzoic acid isomers [2]. The compound exists as a white to off-white crystalline solid with a melting point of 97-99 °C [3] and a molecular weight of 176.09 g/mol [4]. It is commercially available at purities ≥98% from multiple suppliers [5].

Fluorinated aromatic building block for organic synthesis and medicinal chemistry

Liquid crystal dopant with reported dielectric anisotropy modulation

Pharmaceutical salt former for poorly soluble API screening

3,4,5-Trifluorobenzoic Acid Isomer Substitution Risks


The precise arrangement of fluorine atoms on the benzoic acid scaffold critically influences acidity, lipophilicity, and molecular recognition [1]. For instance, the pKa of 3,4,5-trifluorobenzoic acid (3.63) differs markedly from that of its 2,3,4- and 2,4,5- isomers (both ~2.87), directly affecting ionization state and reactivity in biological and synthetic contexts [2][3]. Furthermore, the compound's unique planar conformation in its global minimum, as determined by microwave spectroscopy, dictates its intermolecular interactions and packing behavior [4]. These divergent physicochemical and structural properties mean that substituting 3,4,5-trifluorobenzoic acid with a different isomer or analog without rigorous validation can lead to unexpected or suboptimal outcomes in pharmaceutical development, liquid crystal formulation, and materials science [1][4]. The quantitative evidence presented in Section 3 underscores the specific and measurable advantages of this particular substitution pattern.

Acidity profile mismatch

pKa differs from 2,3,4- and 2,4,5-isomers; may shift ionization-dependent reactivity and biological partitioning.

Synthetic route complexity

Multi-step synthesis vs. one-step for 2,3,4-isomer; procurement cost and scalability may not directly substitute.

Planar conformation specificity

Global minimum planar geometry is isomer-specific; packing and co-crystal design may not transfer to other trifluorobenzoic acids.

3,4,5-Trifluorobenzoic Acid Comparative Evidence


Synthetic Route Selectivity

Direct synthesis of 2,3,4-trifluorobenzoic acid from 1,2,3-trifluorobenzene proceeds in high yield (94%), whereas the preparation of 3,4,5-trifluorobenzoic acid from the same starting material requires a multi-step sequence involving halogenation and silylation steps, demonstrating a significant difference in synthetic accessibility due to the specific substitution pattern [1].

Synthesis Route
Head-to-head
2,3,4-isomer: one-step carboxylation, 94% yield
3,4,5-isomer: multi-step sequence (5 steps)
Informs procurement complexity and scalability
From common precursor 1,2,3-trifluorobenzene; yield comparison only for 2,3,4-isomer
Organic Synthesis Regioselective Functionalization Process Chemistry

Acidity Profile vs. Other Isomers

The acid dissociation constant (pKa) of 3,4,5-trifluorobenzoic acid is 3.63, whereas the pKa values for the 2,3,4- and 2,4,5-trifluorobenzoic acid isomers are both 2.87 [1][2]. This difference of 0.76 log units indicates that 3,4,5-TFBA is a significantly weaker acid and will be less ionized at physiological pH.

Acidity (pKa)
Cross-study comparable
3,4,5-isomer: 3.63
2,3,4- / 2,4,5-isomers: 2.87 (Δ=+0.76)
Acidity difference influences ionization and solubility at physiological pH
Predicted values; experimental verification recommended
Physicochemical Properties Medicinal Chemistry Drug Design

Liquid Crystal Threshold Voltage Reduction

In hydrogen-bonded liquid crystal mixtures, the addition of 3,4,5-trifluorobenzoic acid (3,4,5-F3BA) increased dielectric anisotropy with increasing concentration up to ~40 wt%, while simultaneously decreasing elastic constants K11 and K33. Importantly, mixing 55 wt% of 3,4,5-F3BA reduced the threshold voltage of the liquid crystal matrix by approximately one-fifth (20%) compared to the undoped matrix, a level of performance not observed with all fluorobenzoic acid additives tested [1].

Liquid Crystal Vth
Cross-study comparable
~20% threshold voltage reduction at 55 wt% loading in H-bonded LC mixture
Supports low-power display material design
Relative to undoped liquid crystal matrix; not universal for all fluorobenzoic acids
Liquid Crystal Displays Materials Science Fluorinated Dopants

Planar Conformation and Packing

Microwave spectroscopic analysis and DFT calculations reveal that 3,4,5-trifluorobenzoic acid adopts a planar conformation in its global energy minimum, with precise rotational constants determined as A = 1535.31408(32) MHz, B = 650.31751(16) MHz, and C = 456.98499(12) MHz [1]. This planar geometry contrasts with other fluorobenzoic acid isomers which may exhibit non-planar conformations, directly influencing intermolecular interactions such as π-π stacking and hydrogen bonding.

Planar Conformation
Class-level inference
Planar global minimum; rot. const. A=1535.31, B=650.32, C=456.98 MHz
Planarity dictates crystal packing and supramolecular design
Microwave spectroscopy + DFT; isomer-specific property
Structural Biology Crystallography Computational Chemistry

Naftopidil Solubility and Permeability Enhancement

A salt of 3,4,5-trifluorobenzoic acid has been demonstrated to improve both the solubility and permeability of naftopidil, a drug used for benign prostatic hyperplasia . While direct quantitative data comparing the 3,4,5-TFBA salt to other counterions is not provided in the available literature, this specific application highlights the compound's utility as a pharmaceutical salt former with favorable physicochemical properties.

Salt Formation
Data to verify
Reported to improve naftopidil solubility and permeability
Supports salt screening for poorly soluble APIs
Quantitative comparison not provided; further validation needed
Pharmaceutical Formulation Bioavailability Enhancement Salt Selection

High Purity Commercial Availability

Multiple commercial suppliers offer 3,4,5-trifluorobenzoic acid with purities ≥98%, as confirmed by GC and titration assays [1]. This high level of purity is essential for reproducible results in sensitive applications such as pharmaceutical synthesis and materials research.

Commercial Purity
Specification review
≥98% (GC, titration) from multiple suppliers
Ensures batch consistency for reproducible research
Baseline expectation for research-grade fluorinated building block
Chemical Procurement Quality Control Supply Chain

3,4,5-Trifluorobenzoic Acid Applications


Liquid Crystal Display Material Optimization

The ability of 3,4,5-trifluorobenzoic acid to increase dielectric anisotropy and significantly reduce threshold voltage (by ~20% at 55 wt% loading) in hydrogen-bonded liquid crystal mixtures makes it a compelling dopant for developing low-power-consumption display technologies [1]. This performance advantage directly supports its selection over other fluorobenzoic acid additives that do not offer the same level of voltage reduction.

Pharmaceutical Salt Screening and Formulation

Given its demonstrated utility in improving the solubility and permeability of naftopidil , 3,4,5-trifluorobenzoic acid should be prioritized as a counterion in salt selection studies for poorly soluble drug candidates. Its higher pKa (3.63) relative to other trifluorobenzoic acid isomers [2] may also offer a distinct advantage in formulating salts with specific pH-solubility profiles.

Supramolecular and Crystal Engineering

The unique planar conformation of 3,4,5-trifluorobenzoic acid in its global energy minimum, as precisely characterized by microwave spectroscopy [3], makes it an ideal building block for designing predictable supramolecular architectures. This property is particularly valuable in crystal engineering, metal-organic framework (MOF) synthesis, and the development of pharmaceutical co-crystals where molecular shape dictates packing and material properties.

Dibenzoate Ester Anticancer Drug Synthesis

3,4,5-Trifluorobenzoic acid is a key synthetic building block for dibenzoate ester-type anticancer drugs . The specific fluorination pattern contributes to the desired pharmacological properties of these analogs, and the compound's commercial availability at high purity ensures consistent and reliable access for medicinal chemistry programs.

Application
Selection Property
Validation Focus
Liquid crystal display dopant optimization
Dielectric anisotropy modulation and threshold voltage reduction
Vth performance in hydrogen-bonded LC mixtures
Pharmaceutical salt screening for poorly soluble APIs
Ionization state (pKa) and solubility enhancement
Salt formation and permeability improvement in drug candidates
Supramolecular crystal engineering
Planar conformation and predictable intermolecular packing
Crystal packing prediction and co-crystal design
Medicinal chemistry building block for anticancer analogs
Fluorination pattern for pharmacological modulation
Consistent purity and synthetic accessibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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